

Synergistic effects of Oprozomib with other chemotherapies

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Compound of Interest

Compound Name: Oprozomib

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Oprozomib: A Synergistic Partner in Cancer Chemotherapy

A Comparative Guide for Researchers and Drug Development Professionals

Oprozomib (ONX 0912), an orally bioavailable second-generation proteasome inhibitor, has demonstrated significant anti-tumor activity in preclinical and clinical studies. Beyond its single-agent efficacy, a growing body of evidence highlights its potential to work synergistically with other chemotherapeutic agents, enhancing therapeutic outcomes and potentially overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of **opprozomib** in combination with various classes of anti-cancer drugs, supported by experimental data, detailed protocols, and mechanistic insights.

Preclinical Synergistic Effects of Oprozomib Oprozomib in Combination with Unfolded Protein Response (UPR) Modulators in Hepatocellular Carcinoma (HCC)

Studies have shown that combining **opprozomib** with modulators of the Unfolded Protein Response (UPR) leads to synergistic cytotoxicity in HCC cell lines. The proteasome inhibitor's disruption of protein homeostasis, coupled with the UPR modulator's exacerbation of endoplasmic reticulum (ER) stress, creates a synthetic lethal environment for cancer cells.

Quantitative Synergy Data

Combination Agent	Cell Line	Combination Index (CI) Value	Synergy Level	Reference
Tunicamycin	HepG2	0.71	Synergism	[1]
Salubrinal	HepG2	0.60	Synergism	[1]
Nelfinavir	HepG2	0.68	Synergism	[1]

Experimental Protocol: In Vitro Synergy Assessment

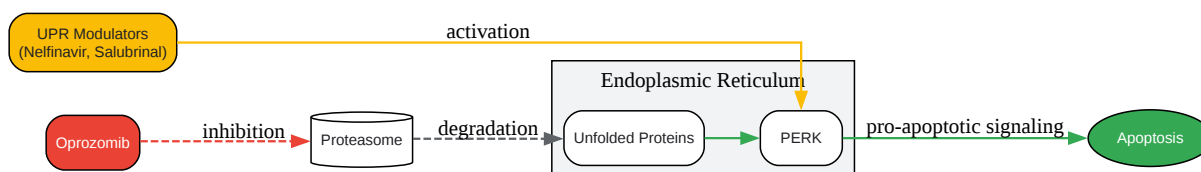
- Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Huh7 were used.
- Treatment: Cells were treated with varying concentrations of **oprozomib** alone, the UPR modulator (tunicamycin, salubrinal, or nelfinavir) alone, or the combination of both for 48 hours.
- Synergy Analysis: The synergistic effect of the drug combinations was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.
- Viability and Proliferation Assays: Cell viability was assessed using the MTT assay, and proliferation was measured by BrdU incorporation.
- Apoptosis Assay: Caspase-3/7 activity was measured to quantify apoptosis.[1]

In Vivo Efficacy

In xenograft models using HepG2 cells, the combination of oral **oprozomib** with nelfinavir or salubrinal resulted in significantly enhanced tumor growth inhibition compared to either agent alone, without an increase in cumulative toxicity.[1][2]

Signaling Pathway

The synergistic effect is mediated through the PERK pathway of the UPR. **Oprozomib** treatment leads to a dysregulated UPR. The addition of UPR activators further boosts pro-apoptotic UPR signaling, leading to enhanced cancer cell death.[1][3]



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Synergistic induction of apoptosis by **Oprozomib** and UPR modulators.

Oprozomib in Combination with Histone Deacetylase (HDAC) Inhibitors in Head and Neck Squamous Cell Carcinoma (HNSCC)

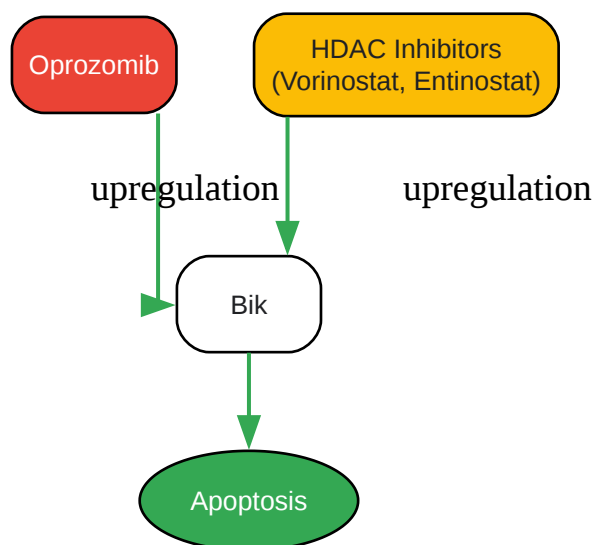
In models of acquired resistance to the proteasome inhibitor carfilzomib, the combination of **oprozomib** with HDAC inhibitors has been shown to synergistically induce apoptosis and inhibit colony formation.

Experimental Protocol: In Vitro Synergy in Resistant HNSCC

- Cell Lines: Carfilzomib-resistant HNSCC cell lines, R-UMSCC-1 and R-Cal33, were utilized.
- Combination Agents: **Oprozomib** was combined with the HDAC inhibitors vorinostat or entinostat.
- Assessment of Synergy: Synergistic effects were determined by measuring the induction of apoptosis (Annexin V staining) and the inhibition of colony formation.[4][5]

Mechanism of Synergy

The synergistic effect of **oprozomib** and HDAC inhibitors in HNSCC is associated with the significant upregulation of the pro-apoptotic protein Bik.[5]



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Upregulation of pro-apoptotic Bik by **Oprozomib** and HDAC inhibitors.

Oprozomib in Combination with Other Agents in Multiple Myeloma (MM)

Preclinical studies have demonstrated that **oprozomib** (ONX 0912) exhibits synergistic or additive anti-myeloma activity when combined with several standard-of-care and investigational agents.

Quantitative Synergy Data

Combination Agent	Cell Line	Method of Synergy Analysis	Synergy Level	Reference
Bortezomib	MM.1S	Isobologram Analysis	Synergistic	[6]
Lenalidomide	MM Cells	Not Specified	Enhanced Activity	[6]
Dexamethasone	MM Cells	Not Specified	Enhanced Activity	[6]
MS-275 (Pan-HDACi)	MM Cells	Not Specified	Enhanced Activity	[6]

Experimental Protocol: In Vitro Synergy in MM

- Cell Line: The human multiple myeloma cell line MM.1S was used.
- Treatment: Cells were treated for 24 hours with various concentrations of **oprozomib**, bortezomib, or the combination of both.
- Synergy Analysis: Isobologram analysis was used to determine the synergistic cytotoxic effect of the combination.
- Viability Assay: Cell viability was assessed using the MTT assay.[6]

Mechanism of Action

The anti-myeloma activity of **oprozomib**, both alone and in combination, is associated with the activation of caspase-8, caspase-9, and caspase-3, leading to apoptosis.[6][7]

Oprozomib in Combination with Doxorubicin in Triple-Negative Breast Cancer (TNBC)

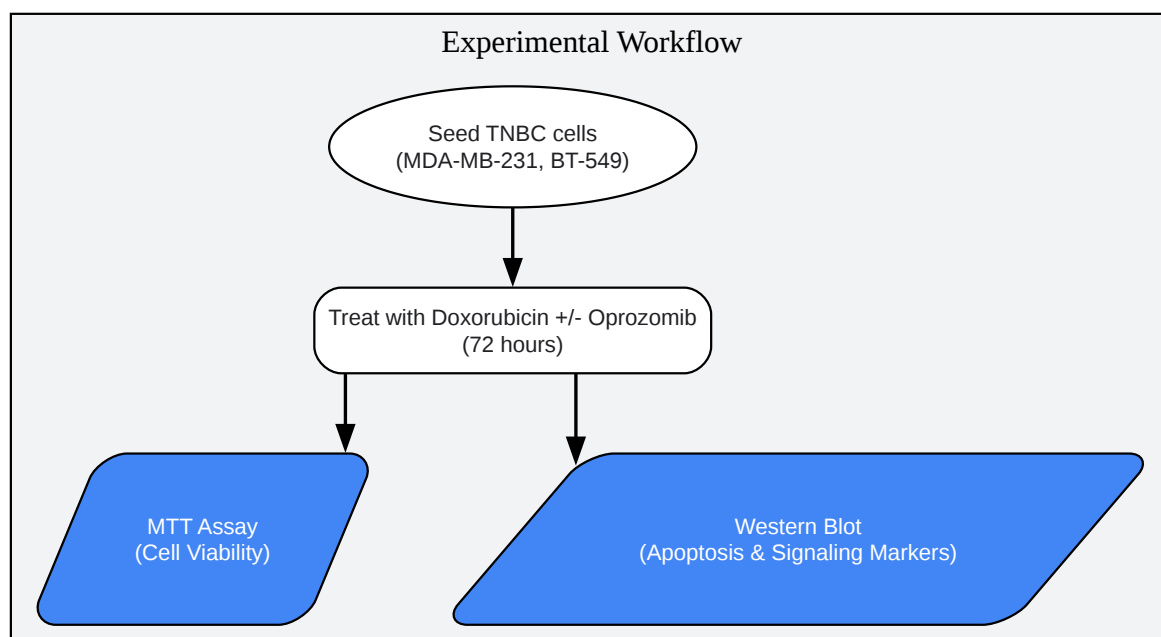
Oprozomib has been shown to enhance the cytotoxic effects of doxorubicin in TNBC cell lines.

Experimental Protocol: In Vitro Sensitization to Doxorubicin

- Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and BT-549 were used.
- Treatment: Cells were treated with doxorubicin at various concentrations with or without a fixed concentration of **oprozomib** (0.05 μ M) for 72 hours.
- Assessment of Cytotoxicity: Cell viability was measured by the MTT assay.
- Apoptosis and Signaling Pathway Analysis: Apoptosis was assessed by PARP and caspase-3 cleavage. The activation of signaling pathways was determined by immunoblotting for phosphorylated JNK/p38 MAPK and I κ B α .^[8]

Mechanism of Sensitization

Oprozomib enhances doxorubicin-induced apoptosis by increasing the phosphorylation of JNK/p38 MAPK and inhibiting the degradation of I κ B α , which is a key step in the activation of the pro-survival NF- κ B pathway.^[8]



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Workflow for assessing **Oprozomib**'s sensitization of TNBC cells to Doxorubicin.

Clinical Evaluation of Oprozomib Combination Therapies

Clinical trials have primarily focused on evaluating the safety and efficacy of **oprozomib** in combination with standard-of-care regimens for multiple myeloma.

Oprozomib and Dexamethasone in Relapsed/Refractory Multiple Myeloma

A phase 1b/2 study evaluated the combination of **oprozomib** and dexamethasone in patients with relapsed and/or refractory multiple myeloma.

Clinical Trial Summary

Phase	Dosing Schedule	Maximum Tolerated Dose (MTD) of Oprozomib	Overall Response Rate (ORR)	Reference
1b/2	2/7 schedule (Days 1, 2, 8, 9 of a 14-day cycle)	300 mg/day (Recommended Phase 2 Dose)	58.7%	[3]
1b/2	5/14 schedule (Days 1-5 of a 14-day cycle)	180 mg/day	-	[3]

- Treatment Regimen: **Oprozomib** was administered orally on either a 2/7 or 5/14 schedule in combination with dexamethasone.[\[1\]](#)[\[3\]](#)
- Patient Population: Patients with relapsed and/or refractory multiple myeloma.[\[3\]](#)
- Key Findings: The combination of **oprozomib** and dexamethasone demonstrated encouraging anti-myeloma activity. The most common adverse events were gastrointestinal

in nature.[3]

Oprozomib with Pomalidomide and Dexamethasone in Relapsed/Refractory Multiple Myeloma

A phase 1b study investigated the safety and efficacy of **oprozomib** in combination with pomalidomide and dexamethasone.

Clinical Trial Summary

Phase	Dosing Schedule (Oprozomib)	Key Findings	Overall Response Rate (ORR)	Reference
1b	2/7 schedule (210 mg/day)	The combination had encouraging efficacy.	70.6%	[9]

- Treatment Regimen: **Oprozomib** was administered on a 2/7 schedule, with pomalidomide given on days 1-21 of a 28-day cycle, and weekly dexamethasone.[9]
- Patient Population: Patients with relapsed and/or refractory multiple myeloma.[9]
- Key Findings: The all-oral combination of **oprozomib**, pomalidomide, and dexamethasone showed promising efficacy. Gastrointestinal and hematologic adverse events were the most common.[4][9] In vivo preclinical studies in xenograft models also showed that the triple combination had greater anti-myeloma activity than doublets or single agents.[10][11]

Conclusion

The preclinical and clinical data presented in this guide strongly support the synergistic potential of **oprozomib** when combined with a range of other chemotherapeutic agents across different cancer types. The mechanisms underlying these synergies often involve the dual targeting of critical cellular pathways, leading to enhanced apoptosis and overcoming resistance. For researchers and drug development professionals, these findings provide a solid rationale for the continued investigation of **oprozomib**-based combination therapies. Future studies should focus on elucidating the intricate molecular mechanisms of synergy and

optimizing combination regimens to maximize therapeutic benefit while managing toxicities. The oral bioavailability of **oprozomib** further positions it as a convenient and promising component of future combination cancer therapies.

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Phone: (601) 213-4426

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